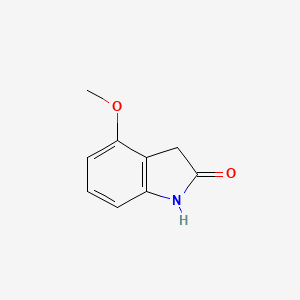
4-Methoxyoxindole
Cat. No. B1361148
Key on ui cas rn:
7699-17-4
M. Wt: 163.17 g/mol
InChI Key: WINOEVFNWAEXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07122680B2
Procedure details


Hydrazine monohydrate (265 mL, 5.46 mol) is added to a flask containing 4-methoxyisatin (484.26 g, 2.73 mol), sodium acetate (22.31 g, 0.27 mol) and dimethylformamide (2.4 L). The temperature rose from 19.2° C. to 31.9° C. within 5 minutes, and when the exotherm had ceased the solution is further heated to 110° C. over 40 minutes. Vigorous off-gassing is observed, and the temperature rose above the set point slowly. After 30 minutes the temperature stabilized at 110° C. and the gas evolution tapered off. The solution is kept at 110° C. for 40.5 hours at which point the heating mantle is removed and the solution is allowed to cool. At 40° C., the solution is seeded with 100 mg of 4-methoxyindole, and the contents are cooled to 17° C. with an ice bath. The resulting mixture is poured into water (6.2 L) which had been pre-cooled to 6° C. The flask is rinsed with water (600 mL), and the thick slurry is cooled to 4° C. before being filtered through polypropylene. The filter cake is rinsed with water (3×1.5 L) and the solid is dried in a 50° C. vacuum oven to provide 353 g of 4-methoxyindolin-2-one.



Identifiers


|
REACTION_CXSMILES
|
O.NN.[CH3:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[C:8](=O)[C:9](=[O:15])[NH:10]2.C([O-])(=O)C.[Na+]>CN(C)C=O>[CH3:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][C:9](=[O:15])[NH:10]2 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
265 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Two
|
Name
|
|
|
Quantity
|
484.26 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C(C(NC2=CC=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
22.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.4 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 minutes the temperature stabilized at 110° C.
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The solution is kept at 110° C. for 40.5 hours at which point
|
|
Duration
|
40.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the heating mantle is removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 40° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the contents are cooled to 17° C. with an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture is poured into water (6.2 L) which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
had been pre-cooled to 6° C
|
WASH
|
Type
|
WASH
|
|
Details
|
The flask is rinsed with water (600 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the thick slurry is cooled to 4° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
before being filtered through polypropylene
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is rinsed with water (3×1.5 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid is dried in a 50° C. vacuum oven
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2CC(NC2=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 353 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

